molecular formula C26H24ClN3O B11422319 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B11422319
M. Wt: 429.9 g/mol
InChI Key: UZFSBZZGELXWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3,5-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3,5-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-{1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3,5-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3,5-dimethylphenyl)pyrrolidin-2-one stands out due to its unique combination of structural features. The presence of both benzodiazole and pyrrolidinone moieties provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H24ClN3O

Molecular Weight

429.9 g/mol

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O/c1-17-11-18(2)13-22(12-17)29-16-20(14-25(29)31)26-28-23-5-3-4-6-24(23)30(26)15-19-7-9-21(27)10-8-19/h3-13,20H,14-16H2,1-2H3

InChI Key

UZFSBZZGELXWMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.